Methanesulfonanilide, 4'-((4-amino-9-acridinyl)amino)-
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Overview
Description
Methanesulfonanilide, 4’-((4-amino-9-acridinyl)amino)- is a chemical compound with the molecular formula C20H18N4O2S and a molecular weight of 378.48 This compound is known for its unique structure, which includes an acridine moiety linked to a methanesulfonanilide group
Preparation Methods
The synthesis of Methanesulfonanilide, 4’-((4-amino-9-acridinyl)amino)- involves several steps. One common synthetic route includes the reaction of 4-amino-9-acridinylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Methanesulfonanilide, 4’-((4-amino-9-acridinyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the acridine moiety.
Substitution: Nucleophilic substitution reactions can occur at the acridine ring, where nucleophiles like amines or thiols replace hydrogen atoms.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include sulfoxides, sulfones, and substituted acridine derivatives.
Scientific Research Applications
Methanesulfonanilide, 4’-((4-amino-9-acridinyl)amino)- has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been investigated for its interactions with biological macromolecules, such as DNA and proteins, making it a valuable tool in biochemical research.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Methanesulfonanilide, 4’-((4-amino-9-acridinyl)amino)- involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase II, an enzyme responsible for relieving torsional strain in DNA during replication and transcription . By inhibiting this enzyme, the compound prevents the proper replication of DNA, leading to cell death, particularly in rapidly dividing cancer cells.
Comparison with Similar Compounds
Methanesulfonanilide, 4’-((4-amino-9-acridinyl)amino)- can be compared with other similar compounds, such as:
4’-((3-Amino-9-acridinyl)amino)methanesulfonanilide: This compound has a similar structure but with a different substitution pattern on the acridine ring.
4’-((4-Carbamoyl-9-acridinyl)amino)methanesulfonanilide: This compound contains a carbamoyl group instead of an amino group, leading to different chemical and biological properties.
4’-((4-Nitro-9-acridinyl)amino)methanesulfonanilide:
The uniqueness of Methanesulfonanilide, 4’-((4-amino-9-acridinyl)amino)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61417-07-0 |
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Molecular Formula |
C20H18N4O2S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[4-[(4-aminoacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H18N4O2S/c1-27(25,26)24-14-11-9-13(10-12-14)22-19-15-5-2-3-8-18(15)23-20-16(19)6-4-7-17(20)21/h2-12,24H,21H2,1H3,(H,22,23) |
InChI Key |
MMXWNPLJMLKJJI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)N |
Origin of Product |
United States |
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